molecular formula C11H9NO6 B11786871 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11786871
M. Wt: 251.19 g/mol
InChI Key: PNYFBUUZSWWNOO-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a nitrophenyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the nitration of phenylacetic acid, followed by a series of reactions to introduce the tetrahydrofuran ring. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc and ammonium chloride for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include anilines, lactams, and hydroxamic acids, which are useful intermediates in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules. The tetrahydrofuran ring provides structural stability and influences the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-(2-nitrophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9NO6/c13-9-5-7(11(14)15)10(18-9)6-3-1-2-4-8(6)12(16)17/h1-4,7,10H,5H2,(H,14,15)

InChI Key

PNYFBUUZSWWNOO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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